molecular formula C23H23ClN2O3S B2732336 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide CAS No. 868676-75-9

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide

Cat. No.: B2732336
CAS No.: 868676-75-9
M. Wt: 442.96
InChI Key: RCPNYYOOSYBOOD-UHFFFAOYSA-N
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Description

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active ingredient.

    Material Science: The compound could be used in the development of new materials with specific properties.

    Biological Studies: It may serve as a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism by which 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-17(2)26(16-18-8-4-3-5-9-18)30(28,29)20-14-12-19(13-15-20)23(27)25-22-11-7-6-10-21(22)24/h3-15,17H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPNYYOOSYBOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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